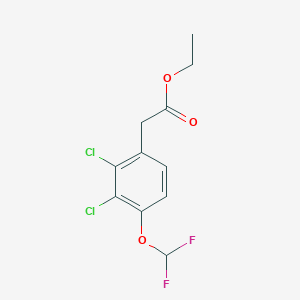
Ethyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate
Overview
Description
Ethyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate is a useful research compound. Its molecular formula is C11H10Cl2F2O3 and its molecular weight is 299.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHClFO
- Molecular Weight : 303.09 g/mol
- IUPAC Name : Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate
The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of ethyl acetate extracts from various plants against fungal strains, suggesting that halogenated compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl acetate extract | Aspergillus flavus | 20.5 |
| Ethyl acetate extract | Candida albicans | 18.0 |
This table illustrates the antimicrobial potential of ethyl acetate extracts, which may be extrapolated to the dichloro-difluoromethoxy compound.
Antioxidant Activity
The antioxidant activity of related compounds has been evaluated using various in vitro assays. For instance, the DPPH radical scavenging assay demonstrated that halogenated phenolic compounds can effectively neutralize free radicals, thereby reducing oxidative stress . The antioxidant capacity is essential for preventing cellular damage linked to chronic diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it may help mitigate oxidative damage in cells.
Study on Antiplasmodial Activity
A notable study investigated the antiplasmodial properties of various ethyl esters, including those structurally similar to this compound. The results indicated significant inhibition of Plasmodium falciparum, the causative agent of malaria, suggesting potential therapeutic applications in antimalarial drug development .
Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of halogenated phenolic compounds on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells . This selectivity highlights their potential as chemotherapeutic agents.
Properties
IUPAC Name |
ethyl 2-[2,3-dichloro-4-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O3/c1-2-17-8(16)5-6-3-4-7(18-11(14)15)10(13)9(6)12/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIZQEZXPIWLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















